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Compound of Interest

Dehydroeburicoic acid
Compound Name:
monoacetate

Cat. No.: B150071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for dehydroeburicoic acid monoacetate, a lanostane-type
triterpenoid isolated from fungi such as Poria cocos. This document is intended to serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development.

Compound Profile

o Compound Name: Dehydroeburicoic acid monoacetate

e Synonyms: 3-O-Acetyldehydroeburicoic acid

« CAS Number: 77035-42-8[1]

e Molecular Formula: Cs3Hs004[1]

e Molecular Weight: 510.75 g/mol [1]

» Botanical Source:Poria cocos (syn. Wolfiporia cocos) and other fungi[1]

e Compound Type: Triterpenoid
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Spectroscopic Data

While a complete, publicly available dataset for dehydroeburicoic acid monoacetate is not
readily found, the following tables represent the expected *H and 3C NMR chemical shifts and
mass spectrometry data. These are based on the analysis of the parent compound,
dehydroeburicoic acid, and known acetylation effects on similar triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Dehydroeburicoic Acid Monoacetate (in
CDCls)

Predicted Chemical Shift

Position Multiplicity
(5, ppm)

3 ~4.5 m

7 ~5.4 brd

11 ~5.6 brd

24(28) ~4.7,~4.6 brs, brs

Acetyl-CHs ~2.05 S

Methyls (various) 06-1.2 S

Table 2: Predicted 3C NMR Spectroscopic Data for Dehydroeburicoic Acid Monoacetate (in
CDCls)
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Carbon Predicted Chemical Shift (8, ppm)
1 ~35.5
2 ~27.8
3 ~80.9
4 ~38.9
5 ~50.5
6 ~24.2
7 ~119.8
8 ~145.3
9 ~140.8
10 ~37.1
11 ~116.5
12 ~39.5
13 ~44.0
14 ~49.8
15 ~32.1
16 ~28.3
17 ~51.2
18 ~16.0
19 ~18.3
20 ~36.2
21 ~180.1
22 ~33.9
23 ~29.7
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24 ~156.4
25 ~33.8
26 ~21.9
27 ~22.0
28 ~106.1
29 ~28.0
30 ~15.8
31 ~24.8
Acetyl-C=0 ~171.0
Acetyl-CHs ~21.3

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dehydroeburicoic Acid Monoacetate

lon Observed m/z
[M+H]* 511.3782
M+Nal* 533.3601

[

[M-H]~ 509.3630

Experimental Protocols

The following are detailed methodologies for the key experiments typically involved in the
isolation and characterization of dehydroeburicoic acid monoacetate from its natural source.

Isolation and Purification

o Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable
solvent, typically 95% ethanol, at room temperature. The extraction is usually repeated
multiple times to ensure a high yield.
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e Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and
then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl
acetate, and n-butanol. The triterpenoid fraction, including dehydroeburicoic acid
monoacetate, is typically found in the ethyl acetate fraction.

o Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps
for purification.

o Silica Gel Column Chromatography: The fraction is first separated on a silica gel column
eluted with a gradient of n-hexane and ethyl acetate.

o Sephadex LH-20 Column Chromatography: Further purification is achieved using a
Sephadex LH-20 column with methanol as the mobile phase.

o Preparative High-Performance Liquid Chromatography (HPLC): The final purification is
often performed on a preparative HPLC system with a C18 column, using a mobile phase
such as methanol-water or acetonitrile-water.

Spectroscopic Analysis

¢ NMR Spectroscopy:

o Sample Preparation: A purified sample of dehydroeburicoic acid monoacetate (typically
1-5 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d
(CDCIs), in a 5 mm NMR tube.

o Instrumentation: *H NMR, 3C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)
spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: For *H NMR, standard parameters are used. For 13C NMR, proton-
decoupled spectra are acquired. 2D NMR experiments are performed using standard
pulse programs provided by the instrument manufacturer.

e Mass Spectrometry:

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent like methanol or acetonitrile.
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o Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a
Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Data Acquisition: Data is acquired in both positive and negative ion modes to determine
the accurate mass of the molecular ions ([M+H]*, [M+Na]*, [M-H]").

Visualizations

The following diagrams illustrate the general workflow for the characterization of
dehydroeburicoic acid monoacetate and a potential signaling pathway for the parent
compound, dehydroeburicoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dehydroeburicoic Acid Monoacetate: A Spectroscopic
and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150071#dehydroeburicoic-acid-monoacetate-
spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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